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molecular formula C56H86CaO6S2 B018910 Naphthalenesulfonic acid, dinonyl-, calcium salt CAS No. 57855-77-3

Naphthalenesulfonic acid, dinonyl-, calcium salt

Cat. No. B018910
M. Wt: 959.5 g/mol
InChI Key: MKFUUBCXQNCPIP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04164474

Procedure details

Two hundred grams of dinonylnaphthalene sulfonic acid solution of the composition used in Example 1 is placed in a 1000 ml. flask fitted with a stirrer, thermometer and condenser. The flask is heated and 8.55 g. of powdered calcium carbonate (10% excess based on the sulfonic acid) is added with agitation. After a few minutes, carbon dioxide evolution ceases. The mixture is refluxed for 30 minutes, then the solids are allowed to settle. A 10 ml. sample diluted with a mixture of heptane and isopropanol as described in Example 1, and then filtered to remove the excess carbonate, has a pH of about 6.0, indicating that the carbonate/acid equilibrium has been reached. Then 2.0 g. of calcium hydroxide in 98 g. of mineral oil is prepared and 2 mls. of the mixture is added (0.02 g. of strong base). Finally, 60 g. of mineral oil is added, and the heptane and water are distilled off. The remaining fluid is filtered hot, at 130°-140° C., through a pressure filter. There is produced a completely neutral solution of calcium dinonylnaphthalene sulfonate in mineral oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:10]1[C:11]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])=[C:12]([S:20]([OH:23])(=[O:22])=[O:21])[C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].C(=O)([O-])[O-].[Ca+2:37].C(=O)=O>CCCCCCC.C(O)(C)C>[CH2:1]([C:10]1[C:11]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])=[C:12]([S:20]([O-:23])(=[O:21])=[O:22])[C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[Ca+2:37].[CH2:1]([C:10]1[C:11]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])=[C:12]([S:20]([O-:23])(=[O:21])=[O:22])[C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)C=1C(=C(C2=CC=CC=C2C1)S(=O)(=O)O)CCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Three
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The flask is heated
ADDITION
Type
ADDITION
Details
is added with agitation
WAIT
Type
WAIT
Details
After a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the excess carbonate
CUSTOM
Type
CUSTOM
Details
of mineral oil is prepared
ADDITION
Type
ADDITION
Details
of the mixture is added (0.02 g. of strong base)
ADDITION
Type
ADDITION
Details
of mineral oil is added
DISTILLATION
Type
DISTILLATION
Details
the heptane and water are distilled off
FILTRATION
Type
FILTRATION
Details
The remaining fluid is filtered hot, at 130°-140° C., through a pressure
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)C=1C(=C(C2=CC=CC=C2C1)S(=O)(=O)[O-])CCCCCCCCC.[Ca+2].C(CCCCCCCC)C=1C(=C(C2=CC=CC=C2C1)S(=O)(=O)[O-])CCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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